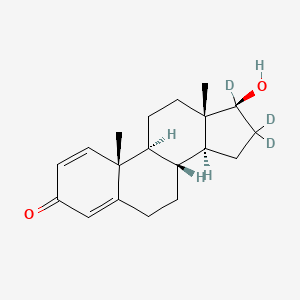

Boldenone-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |

InChI Key |

RSIHSRDYCUFFLA-HZRGXLBSSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)C=C[C@]34C)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Boldenone D3

Precursor Selection and Deuteration Strategies for Boldenone-d3 Synthesis

The synthesis of this compound typically commences with the selection of a suitable precursor molecule that can be efficiently converted to the target deuterated compound. A common precursor for Boldenone (B1667361) synthesis is androst-4-ene-3,17-dione (AED) or androst-1,4-diene-3,17-dione (ADD). google.comresearchgate.net The synthetic strategy often involves the protection of one carbonyl group while the other is reduced, followed by the introduction of the double bond at the C1-C2 position if starting from a saturated precursor. google.com

Deuteration can be achieved through several methods, including:

Catalytic Hydrogen-Deuterium Exchange: This method utilizes a catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium (B1214612) gas (D2) or a deuterium-donating solvent like D2O. researchgate.netmdpi.com The exchange reaction can be influenced by factors like temperature, pressure, and the choice of catalyst, which can affect the regioselectivity and efficiency of deuterium incorporation. mdpi.com

Reduction with Deuterated Reagents: Ketone functionalities within the steroid precursor can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). cas.czresearchgate.net This approach is effective for introducing deuterium at specific positions if the precursor has a suitably located carbonyl group. For instance, reduction of a 17-keto group with NaBD4 would introduce a deuterium atom at the C17 position. cas.cz

Acid or Base-Catalyzed Exchange: In the presence of a deuterated acid or base, protons on carbons adjacent to carbonyl groups or other activating functionalities can be exchanged for deuterium atoms. mdpi.comresearchgate.net For example, a base-catalyzed exchange using a deuterated solvent can introduce deuterium at the C2 and C4 positions of a 3-keto steroid. arkat-usa.org

A study on the bioformation of boldenone demonstrated that incubating equine fecal and urine samples with deuterium-labeled testosterone (B1683101) (D3-testosterone) and androstenedione (B190577) led to the formation of D3-boldenone. kcl.ac.uknih.govresearchgate.net This suggests a microbial-mediated dehydrogenation at the C1-C2 position.

Methodologies for Stereoselective Deuterium Incorporation in Steroid Scaffolds

Achieving stereoselectivity in deuterium incorporation is a significant challenge in steroid synthesis due to the complex three-dimensional structure of the molecule. arkat-usa.org The spatial arrangement of the deuterium atoms can be crucial for mechanistic studies and for creating internal standards that closely mimic the behavior of the unlabeled analyte.

Strategies to achieve stereoselective deuteration include:

Enzyme-Catalyzed Reactions: Enzymes, such as 3-oxo-Δ5-steroid isomerase, can exhibit high stereospecificity in proton abstraction and transfer. nih.gov While not directly a synthesis of this compound, this highlights the potential of enzymatic systems for stereospecific deuterium labeling.

Directed Catalytic Hydrogenation/Deuteration: The use of specific catalysts and directing groups on the steroid scaffold can influence the face of the molecule to which deuterium is added.

Reduction of Sterically Hindered Ketones: The stereochemical outcome of the reduction of a ketone can be controlled by the choice of the reducing agent and the steric environment around the carbonyl group. For example, reduction of a 3-ketone with NaBD4 can lead to the stereospecific formation of a 3α-deuterated alcohol. cas.cz

Research has shown that the configuration of the steroid can be preserved during certain hydrogen-deuterium exchange reactions, for instance, under ultrasound-assisted microcontinuous processes. researchgate.netcolab.ws

Advanced Characterization Techniques for Isotopic Purity and Labeling Position

Following the synthesis of this compound, it is imperative to thoroughly characterize the product to confirm its identity, isotopic purity, and the precise location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact position of deuterium atoms within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the position of deuteration.

²H (Deuterium) NMR Spectroscopy: Deuterium NMR directly observes the deuterium nuclei. sigmaaldrich.com The chemical shift of the deuterium signal is very similar to that of a proton in the same chemical environment, allowing for straightforward assignment of the deuterium's location based on known proton NMR data. sigmaaldrich.com This technique is particularly useful for confirming the position and quantifying the extent of deuteration at each labeled site. sigmaaldrich.comillinois.edu Studies have utilized 2H NMR to investigate the dynamics of labeled side-chains in proteins. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic purity of this compound. HRMS provides a highly accurate mass measurement, which allows for the differentiation between the unlabeled compound and its deuterated isotopologues.

By analyzing the mass spectrum, the relative abundances of the M, M+1, M+2, M+3, etc., ions can be determined. For this compound, the molecular ion peak should be shifted by approximately 3 mass units compared to the unlabeled boldenone. The isotopic distribution pattern can be compared to the theoretical distribution for a compound with three deuterium atoms to assess the isotopic enrichment. This technique is also used in combination with liquid chromatography (LC-HRMS) for the analysis of boldenone and its metabolites in various matrices. kcl.ac.uk

Quantitative Analysis of Deuterium Enrichment via Mass Spectrometry

Mass spectrometry is the primary technique for quantifying the level of deuterium enrichment in this compound. This is typically achieved by comparing the peak intensities of the deuterated and non-deuterated molecular ions or specific fragment ions.

A common approach involves creating a calibration curve using standards of known isotopic composition. unil.ch For this compound, the percentage of deuterium enrichment can be calculated from the relative intensities of the ion signals corresponding to the d0, d1, d2, and d3 species. For instance, in a sample of this compound, the abundance of the ion corresponding to the unlabeled species should be very low. Methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards like this compound have been developed for the quantitative analysis of boldenone in various samples. researchgate.netnih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high sensitivity and selectivity for quantification. researchgate.net

| Technique | Information Provided | Example Application for this compound |

| ¹H NMR | Localization of deuterium by observing the disappearance of proton signals. | Disappearance of the proton signal at the deuterated position(s). |

| ²H NMR | Direct detection and localization of deuterium atoms. sigmaaldrich.com | A signal in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium. sigmaaldrich.com |

| HRMS | Accurate mass measurement to confirm elemental composition and isotopic distribution. | Determination of the exact mass of this compound to confirm the incorporation of three deuterium atoms. |

| LC-MS/MS | Quantification of the deuterated compound and assessment of isotopic enrichment. researchgate.netnih.gov | Measuring the ratio of this compound to any residual unlabeled boldenone to determine isotopic purity. researchgate.net |

Advanced Analytical Methodologies for Boldenone D3 Detection and Quantification

Chromatographic Separation Techniques for Deuterated Steroids in Complex Matrices

Effective separation of Boldenone-d3 from endogenous compounds and other substances within a biological sample is a prerequisite for accurate analysis. Various chromatographic techniques are employed to achieve the necessary resolution and sensitivity.

Gas Chromatography (GC) Coupled Systems in this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a cornerstone for steroid analysis. rsc.org For GC analysis, steroids like Boldenone (B1667361) typically require a derivatization step to increase their volatility and thermal stability. rsc.orgnih.gov A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Following derivatization, the sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced specificity and sensitivity. nih.gov In this setup, a specific parent ion of the derivatized this compound is selected and fragmented, and the resulting daughter ions are monitored for quantification. nih.gov This technique has been successfully applied to detect anabolic steroids in various matrices, including hair. nih.gov For instance, a method for analyzing multiple anabolic steroids in hair utilized nandrolone-d3 (B1512297) as an internal standard, demonstrating the applicability of deuterated analogs in GC-MS/MS. nih.gov

Another advanced application is gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), which can differentiate between endogenous and exogenous steroids by measuring their carbon isotope ratios (¹³C/¹²C). researchgate.netnih.gov While this technique is primarily used for detecting the administration of unlabeled steroids, the principles of chromatographic separation are equally relevant for isolating deuterated standards like this compound prior to analysis. researchgate.netnih.gov

Liquid Chromatography (LC) Techniques for Resolution of Deuterated Analogs

Liquid chromatography (LC) offers a powerful alternative to GC, particularly for analyzing conjugated steroid metabolites that are not readily volatile. nih.gov LC, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the direct quantification of steroids and their deuterated analogs. researchgate.netfrontiersin.orgnih.gov

In a typical LC-MS/MS workflow for this compound, the sample is first subjected to an extraction process, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to purify and concentrate the analytes. frontiersin.orgresearchgate.net The extract is then injected into the LC system. A reversed-phase C18 column is commonly used for the separation of steroids. rsc.orgnih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. rsc.orgnih.gov

The use of deuterated internal standards, such as this compound, is crucial in LC-MS/MS analysis to compensate for variations in sample preparation and matrix effects. researchgate.net By adding a known amount of this compound to the sample at the beginning of the workflow, any losses during extraction or ionization suppression will affect both the analyte and the internal standard similarly, allowing for accurate quantification. researchgate.net

Micro-Ultrahigh-Performance Liquid Chromatography (µUHPLC) in Steroid Analysis

Micro-ultrahigh-performance liquid chromatography (µUHPLC) represents a miniaturized version of conventional UHPLC, offering several advantages for steroid analysis. chromatographyonline.comchromatographyonline.com By using columns with smaller internal diameters (e.g., 0.15 mm) and lower flow rates (e.g., 2 µL/min), µUHPLC significantly reduces solvent consumption and the required sample volume. chromatographyonline.comchromatographyonline.com This is particularly beneficial when dealing with limited sample quantities. chromatographyonline.comchromatographyonline.com

Studies comparing UHPLC and µUHPLC for steroid analysis have shown that µUHPLC can deliver comparable performance in terms of retention time stability and peak shape. chromatographyonline.comchromatographyonline.com For instance, in the analysis of steroids in porcine urine, the asymmetry factor and effective plate numbers were found to be in the same range for both techniques. chromatographyonline.comchromatographyonline.com The reduced matrix introduction in µUHPLC can also lead to less drift in sensitivity during the analysis. chromatographyonline.com The combination of µUHPLC with tandem mass spectrometry (µUHPLC-MS/MS) provides a highly sensitive and sustainable approach for the detection of steroids, including their deuterated analogs. chromatographyonline.comchromatographyonline.com

Mass Spectrometry (MS) Platforms for this compound Research

Mass spectrometry is the definitive detection method for this compound, providing high specificity and sensitivity. Different MS platforms are utilized depending on the specific research goals.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Unknown Metabolite Profiling

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which are invaluable for the definitive identification of compounds. rsc.org This capability allows for the determination of the elemental composition of an ion, greatly increasing the confidence in the identification of this compound and its metabolites.

HRMS is particularly powerful for profiling unknown metabolites. In metabolism studies, researchers can use HRMS to screen for potential metabolites of a parent drug by looking for specific mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, oxidation). The high mass accuracy of HRMS helps to distinguish potential metabolites from background matrix ions.

A method using an Orbitrap mass spectrometer operating in full scan mode with a high resolving power has been developed for the detection and quantification of multiple anabolic steroids in blood and hair. nih.gov This approach, which uses testosterone-d3 (B3025694) as an internal standard, demonstrates the utility of HRMS in combination with deuterated analogs for comprehensive steroid analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway Elucidation of this compound and its Metabolites

Tandem mass spectrometry (MS/MS) is the most widely used MS technique for the quantification of known compounds like this compound. researchgate.netresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces chemical noise, leading to very low limits of detection. researchgate.netplos.org

The fragmentation pattern of a compound is characteristic and can be used for its structural elucidation. For Boldenone, characteristic fragment ions include those resulting from the fission of the B-ring. rsc.org A sensitive LC-MS/MS method for the analysis of 17β-boldenone in bovine liver used this compound as an internal standard. researchgate.net The method monitored specific precursor-to-product ion transitions for both boldenone and this compound to ensure accurate quantification. researchgate.net

The study of the fragmentation pathways of this compound and its metabolites is crucial for developing robust and reliable analytical methods. By understanding how these molecules fragment, researchers can select the most intense and specific transitions for MRM analysis, thereby maximizing the sensitivity and selectivity of the assay. This detailed knowledge is essential for detecting the illegal use of boldenone in livestock and for studying its metabolic fate in various biological systems. rsc.orgresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Endogenous vs. Exogenous Steroid Differentiation (Carbon and Hydrogen IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to distinguish between endogenous steroids, which are naturally produced by the body, and their synthetic counterparts administered exogenously. thermofisher.comthetruthaboutforensicscience.com The technique's efficacy is rooted in the subtle but measurable differences in the isotopic composition of carbon (¹³C/¹²C) and, in some cases, hydrogen (²H/¹H) between natural and synthetically produced steroids. nih.govnih.gov Pharmaceutical preparations of steroids are typically synthesized from plant-based precursors, which results in a lower ¹³C content compared to endogenous human steroids. dshs-koeln.de

The core principle of IRMS involves precisely measuring the ratio of heavy to light isotopes (e.g., ¹³C/¹²C) in a given compound. thermofisher.com These ratios are expressed in delta (δ) notation, in parts per thousand (‰), relative to an international standard, Vienna Pee Dee Belemnite (VPDB) for carbon. rsc.org Synthetic steroids generally exhibit more negative δ¹³C values (typically below -27‰) than endogenous steroids (usually ranging from -16‰ to -26‰). rsc.org

To confirm an adverse analytical finding, the δ¹³C value of a target compound (TC), such as a metabolite of boldenone, is compared with that of an Endogenous Reference Compound (ERC). uniroma1.it ERCs are steroids produced naturally by the body, like pregnanediol, whose isotopic ratios are not affected by the administration of the exogenous steroid. nih.govuniroma1.it The difference between the delta values of the ERC and the TC is calculated (Δ = δ¹³C_ERC – δ¹³C_TC). rsc.org A significant difference, as defined by regulatory bodies like the World Anti-Doping Agency (WADA), provides conclusive evidence of the exogenous origin of the target steroid. rsc.orguniroma1.it

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the established method for this analysis. rsc.orgmdpi.com In this setup, the sample undergoes gas chromatographic separation before the analyte is combusted into simple gases (like CO₂). These gases are then introduced into the mass spectrometer for isotopic ratio measurement. rsc.org The high precision of IRMS is crucial, as the differences in isotope ratios can be very small and undetectable by standard mass spectrometers. thermofisher.com While carbon IRMS is the standard, hydrogen IRMS can also be used in specific cases to provide additional evidence. nih.gov

| Parameter | Description | Typical Value Range | Source |

| δ¹³C (Endogenous) | Delta value for naturally occurring human steroids. | -16‰ to -26‰ | rsc.org |

| δ¹³C (Synthetic) | Delta value for steroids synthesized from plant precursors. | < -27‰ | rsc.org |

| Endogenous Reference Compound (ERC) | A naturally produced steroid used for internal comparison (e.g., Pregnanediol). | N/A | nih.govuniroma1.it |

| WADA Δ-value Threshold | The difference in δ¹³C values between ERC and TC indicating exogenous origin. | > 3‰ | rsc.org |

Ion Mobility Mass Spectrometry (IM-MS) Applications in Steroid Analysis

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a significant advancement in analytical chemistry, offering an additional dimension of separation for complex samples like those encountered in steroid analysis. clemson.edu This technique separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge state. unil.chmdpi.com This gas-phase separation provides a value known as the collision cross-section (CCS), which is a characteristic physical property of an ion reflecting its three-dimensional structure. cleancompetition.org

The primary advantage of IM-MS in steroid analysis is its ability to differentiate between isomers—molecules that have the same mass and elemental formula but different structural arrangements. clemson.educleancompetition.org Many endogenous and synthetic steroids are isomers, making them difficult or impossible to distinguish using conventional mass spectrometry alone. cleancompetition.org By providing distinct CCS values or drift times for isomeric steroids, IM-MS enhances analytical selectivity and confidence in compound identification. unil.chcleancompetition.org

Furthermore, the integration of ion mobility separation with liquid chromatography and mass spectrometry (LC-IM-MS) significantly improves the quality of analysis. fit.edu It reduces chemical noise and separates co-eluting interferences from the analyte of interest, thereby increasing sensitivity and the signal-to-noise ratio. unil.ch Researchers are developing extensive databases that include the retention times, m/z ratios, and, crucially, the CCS values for a wide range of steroids and other doping agents. unil.chcleancompetition.org These databases serve as a valuable resource for anti-doping laboratories to identify known compounds and potentially flag novel, uncharacterized designer steroids. cleancompetition.org

| Feature | Benefit in Steroid Analysis | Mechanism | Source |

| Collision Cross-Section (CCS) | Provides a unique identifier for ions based on size and shape. | Separation in a gas-filled drift tube under an electric field. | unil.chcleancompetition.org |

| Isomer Separation | Differentiates between steroids with identical masses but different structures. | Even minor structural differences can lead to measurable changes in CCS. | clemson.educleancompetition.org |

| Signal-to-Noise Enhancement | Increases analytical sensitivity. | Filters out background ions based on their mobility, reducing chemical noise. | unil.ch |

| Compound Databases | Facilitates rapid and confident identification of analytes. | Compiles experimental data including retention time, m/z, and CCS values. | unil.chcleancompetition.org |

Sample Preparation Strategies for Deuterated Steroid Analysis in Research Samples

Extraction and Clean-up Procedures (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of deuterated steroids like this compound from complex biological matrices such as plasma, serum, or urine. nih.gov The primary goals of this stage are to isolate the analyte from interfering substances (e.g., lipids, proteins), eliminate matrix effects, and concentrate the sample to meet the detection limits of the analytical instrument. rsc.orgplos.org The two most common techniques employed for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.govdiva-portal.org

Liquid-Liquid Extraction (LLE) is a classic method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For steroid analysis, common solvents include combinations like hexane (B92381) and ethyl acetate (B1210297) or tert-butyl methyl ether (MTBE) and ethyl acetate. mdpi.comcapes.gov.br The procedure involves mixing the sample with the extraction solvent, separating the organic layer containing the steroids, and then evaporating the solvent to concentrate the extract before reconstitution in a mobile-phase compatible solvent. dshs-koeln.de

Solid-Phase Extraction (SPE) is often preferred for its efficiency, higher recovery rates, and superior removal of interfering compounds compared to LLE. plos.orgnih.gov In a typical SPE procedure for steroids, the sample is loaded onto a cartridge (or a 96-well plate for high-throughput analysis) packed with a solid sorbent, most commonly a C18 (octadecyl) reversed-phase material. nih.govdshs-koeln.de The process involves:

Conditioning the sorbent with a solvent like methanol, followed by water or a buffer.

Loading the biological sample onto the cartridge.

Washing the cartridge with a weak solvent (e.g., water, hexane) to remove hydrophilic impurities and lipids while the steroids remain bound to the sorbent. nih.govplos.org

Eluting the target analytes with a stronger organic solvent, such as ethyl acetate or acetonitrile. nih.gov The eluate is then typically evaporated to dryness and reconstituted for analysis. plos.org

| Technique | Principle | Common Reagents/Materials | Key Advantages | Source |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Hexane:ethyl acetate, tert-butyl methyl ether (MTBE). | Inexpensive, simple procedure. | mdpi.comcapes.gov.br |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | C18 reversed-phase columns/plates, methanol, ethyl acetate, acetonitrile. | High recovery (85-101%), excellent clean-up, suitable for automation. | nih.govplos.orgnih.gov |

Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography-mass spectrometry (GC-MS). fu-berlin.de For steroids, which often contain polar functional groups like hydroxyl (-OH) and ketone (C=O) groups, derivatization is frequently necessary to increase their volatility and thermal stability, preventing degradation in the hot GC injection port and column. fu-berlin.de The use of deuterated derivatizing agents can also aid in the characterization of fragmentation patterns in mass spectrometry. fu-berlin.de

The most common derivatization method for steroids is silylation , which involves replacing the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. diva-portal.orgfu-berlin.de This transformation reduces the polarity of the molecule, making it more volatile and amenable to GC separation. fu-berlin.de Common silylating agents include:

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Trimethylsilylimidazole (TMSI)

Trimethylchlorosilane (TMCS) (often used as a catalyst) diva-portal.org

These reagents are often used in mixtures and require heating to ensure the reaction goes to completion. diva-portal.orgmdpi.com For example, a reaction might involve incubation with MSTFA at 60-90°C for 15-30 minutes. diva-portal.orgmdpi.com

Derivatization can also be employed to enhance detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). rsc.org By attaching a chemical tag that is easily ionizable, the signal intensity in the mass spectrometer can be significantly increased, sometimes by over 500-fold. rsc.org Reagents like 2-hydrazino-1-methylpyridine (HMP) can be used to target carbonyl groups on steroids, improving ionization efficiency. mdpi.com However, many modern LC-MS/MS methods are developed to be "derivatization-free" to simplify sample preparation and increase throughput, relying instead on highly sensitive instrumentation. capes.gov.brsciex.comnih.gov

| Derivatization Type | Target Functional Group | Common Reagents | Purpose | Source |

| Silylation | Hydroxyl (-OH) | MSTFA, BSTFA, TMCS | Increase volatility and thermal stability for GC-MS. | diva-portal.orgfu-berlin.de |

| Oxime Formation | Ketone (C=O) | Methoxylamine, Ethoxylamine | Stabilize ketone groups for GC-MS analysis. | diva-portal.org |

| Sensitivity Enhancement | Carbonyl (C=O), Hydroxyl (-OH) | HMP, DMBA, Girard P | Increase ionization efficiency and detection sensitivity for LC-MS. | mdpi.comrsc.org |

Metabolic Investigations and Deuterium Tracing of Boldenone D3

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

In vitro systems, such as liver microsomes and tissue homogenates, are fundamental tools for investigating the metabolism of xenobiotics like Boldenone-d3. These models, derived from various species including cattle, horses, and camels, permit the study of metabolic reactions in a controlled environment, isolating specific enzymatic processes. rsc.orgresearchgate.neticar.org.in The liver is a primary site for steroid metabolism, with subcellular fractions like microsomes containing high concentrations of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. icar.org.in

Phase I metabolism of this compound, mirroring that of Boldenone (B1667361), involves reactions that introduce or expose functional groups, primarily through oxidation, reduction, and hydroxylation. rsc.orgicar.org.in These transformations are typically catalyzed by CYP enzymes. icar.org.in Incubation of Boldenone with liver microsomes from various species has led to the identification of several Phase I metabolites. researchgate.net Key observed reactions include the oxidation of the 17β-hydroxy group to form the corresponding 17-keto metabolite (Boldione), and hydroxylation at various positions on the steroid nucleus, with 6β-hydroxylation being a prominent pathway. rsc.org The use of high-resolution mass spectrometry (HRMS) is critical for the structural elucidation of these metabolites. icar.org.inresearchgate.neticar.org.in

Table 1: Identified Phase I Metabolites of Boldenone

| Metabolite Name | Chemical Transformation | Reference(s) |

| Androsta-1,4-diene-3,17-dione (Boldione) | Oxidation of 17β-hydroxy group | researchgate.neticar.org.inicar.org.innih.gov |

| 17α-Boldenone (Epiboldenone) | Epimerization at C17 | rsc.org |

| 6β-Hydroxy-boldenone | Hydroxylation at C6 | nih.gov |

| 5β-Androst-1-en-17β-ol-3-one | Reduction of A-ring | rsc.orgresearchgate.net |

| 5α-Androst-1-en-3,17-dione | Reduction and Oxidation | rsc.org |

| Hydroxylated Boldenone Metabolites | General Hydroxylation | researchgate.neticar.org.inicar.org.in |

Identification and Structural Characterization of Phase II Metabolites of this compound (e.g., Glucuronide, Sulfate (B86663), Cysteine Conjugates)

Following Phase I reactions, this compound and its metabolites undergo Phase II conjugation to increase their water solubility and facilitate excretion. rsc.orguit.no These reactions involve the attachment of endogenous polar molecules. The most common conjugations for steroids are with glucuronic acid and sulfate. rsc.orgnih.gov The direct detection of these intact conjugated metabolites in urine and other biological matrices is often accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net Studies have successfully identified and characterized Boldenone sulfate and Boldenone glucuronide in various species. nih.govresearchgate.net More recent research on related steroids has also uncovered novel conjugation pathways, including the formation of cysteine and N-acetylcysteine (NAC) conjugates, suggesting a broader range of metabolic possibilities. rsc.org

Table 2: Identified Phase II Metabolites of Boldenone

| Metabolite Name | Conjugation Type | Reference(s) |

| Boldenone-17β-glucuronide | Glucuronidation | researchgate.netnih.govnih.gov |

| Boldenone-17β-sulfate | Sulfation | researchgate.netresearchgate.netnih.govresearchgate.net |

| Epiboldenone sulfate | Sulfation | researchgate.netresearchgate.net |

| Cysteine Conjugates | Cysteination | rsc.org |

| N-acetylcysteine (NAC) Conjugates | N-acetylcysteination | rsc.org |

| *Identified for the precursor Boldione, suggesting a potential pathway for related steroids. |

Ex Vivo Biotransformation Research of this compound in Isolated Organ Systems and Animal Models

Ex vivo research models, such as isolated perfused organ systems and precision-cut tissue slice cultures, provide a valuable intermediate between simplified in vitro assays and complex in vivo studies. iaea.orgusask.ca These systems maintain the three-dimensional architecture and cellular heterogeneity of the tissue, allowing for a more physiologically relevant assessment of metabolic pathways. nih.govd-nb.info For instance, an isolated perfused liver can be used to study the complete hepatic metabolism, including the interplay between Phase I and Phase II reactions and biliary excretion of this compound and its metabolites. usask.ca Similarly, ex vivo bone culture systems can be employed to investigate steroid metabolism in specific target tissues. nih.govd-nb.info Animal models remain a cornerstone of metabolic research, providing comprehensive data on absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov Studies in species like horses and cattle have been instrumental in identifying key urinary and fecal metabolites of Boldenone, with this compound serving as a critical tool for quantifying these metabolic products. rsc.orgtandfonline.comkcl.ac.uk

Elucidation of Metabolic Pathways and Enzymatic Transformations via Deuterium (B1214612) Tracing

The stable isotope label in this compound is its defining feature for metabolic research. The mass difference between deuterium (²H) and protium (B1232500) (¹H) allows for the unequivocal differentiation of the administered compound and its subsequent metabolites from their endogenous, unlabeled counterparts using mass spectrometry. kcl.ac.uk This makes this compound an excellent tracer for mapping metabolic networks and quantifying metabolite formation.

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). numberanalytics.com The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. researchgate.net Consequently, if the cleavage of a C-H bond is the rate-determining step in an enzymatic reaction, the deuterated version of the molecule (like this compound) will be metabolized more slowly. researchgate.netnih.gov This effect can be used to probe enzyme mechanisms. nih.gov For example, a significant KIE observed during the hydroxylation of this compound would provide strong evidence that C-H bond abstraction is a critical, rate-limiting step in the catalytic cycle of the involved cytochrome P450 enzyme. researchgate.netuj.edu.pl Studies on other deuterated molecules have confirmed that isotopic labeling can reduce metabolic clearance rates and alter the quantitative profile of metabolic products. nih.gov

Beyond its use as a tracer, deuterium labeling allows for the study of more subtle metabolic phenomena. While the deuterium atoms in this compound are generally stable, certain enzymatic reactions could potentially facilitate their exchange with protons from the surrounding environment, providing mechanistic insights. However, the primary utility lies in studying isotopic fractionation. plos.org This term describes processes that alter the ratio of isotopes. acs.org While every biological system has a natural isotopic signature, the introduction of a heavily labeled compound like this compound provides a distinct signal that can be tracked through various metabolic steps. biorxiv.org By analyzing the isotopic composition of the parent compound and its metabolites over time, researchers can gain a detailed understanding of flux through different metabolic pathways and identify points of metabolic control. plos.org This approach, separating the labeled tracer from the natural isotopic background, is fundamental to modern metabolic research.

Applications of Boldenone D3 in Forensic Science and Anti Doping Research Methodologies

Development of Analytical Methods for the Detection of Boldenone-d3 as a Reference Standard

The development of sensitive and specific analytical methods is paramount for the reliable detection and quantification of prohibited substances. This compound is instrumental in the development and validation of these methods, particularly those employing mass spectrometry.

Hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), are widely used for the analysis of anabolic androgenic steroids (AAS). rsc.org In these methods, this compound is added to samples as an internal standard at the beginning of the analytical process. researchgate.netnih.govresearchgate.netresearchgate.net This allows for the correction of analyte losses that may occur during sample preparation steps like extraction and purification, as well as variations in instrument response. rsc.org

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, especially when dealing with complex matrices such as urine, blood, and tissue samples. rsc.orgmst.dk For instance, a sensitive LC-MS/MS method was developed for the analysis of 17β-boldenone in bovine liver tissue using this compound as the internal standard. nih.govresearchgate.net This method demonstrated excellent linearity, with a high coefficient of determination (R² > 0.99), and achieved low limits of detection (LOD) and quantification (LOQ). rsc.org The recovery rates for this method were consistently high, ranging from 80% to 95%. rsc.org

Similarly, methods have been developed for the analysis of boldenone (B1667361) in bovine urine, employing solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS). rivm.nl In these procedures, samples are spiked with β-boldenone-d3 to ensure accurate quantification. rivm.nl

The following table summarizes the key parameters of a validated LC-MS/MS method for boldenone detection using this compound.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Boldenone Detection

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | rsc.org |

| Limit of Detection (LOD) | 0.05 to 0.1 ng/L | rsc.org |

| Limit of Quantification (LOQ) | 0.1 to 1 ng/L | rsc.org |

| Recovery Rate | 80% to 95% | rsc.org |

| Method Accuracy | 85% to 110% | rsc.org |

Strategies for Differentiation of Endogenous and Exogenous Boldenone Using Stable Isotope Ratios (Methodological Framework)

A significant challenge in anti-doping analysis is distinguishing between boldenone produced naturally by the body (endogenous) and that introduced from an external source (exogenous). rsc.org Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the definitive technique used to address this issue. dshs-koeln.deresearchgate.netresearchgate.net This method measures the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) isotopes in a given compound.

The underlying principle of GC-C-IRMS is that synthetic steroids, typically derived from plant-based precursors, have a different ¹³C/¹²C ratio compared to steroids produced endogenously in the human body. dshs-koeln.dewada-ama.org Synthetic versions are generally depleted in ¹³C. wada-ama.org

When low concentrations of boldenone or its metabolites are detected in a urine sample (e.g., between 2 and 30 ng/mL), GC-C-IRMS analysis is required to confirm an exogenous origin. researchgate.netnih.govsportsintegrityinitiative.com The ¹³C/¹²C ratio of the target compound (e.g., boldenone or its main metabolite, 5β-androst-1-en-17β-ol-3-one) is compared to that of an endogenous reference compound. researchgate.netresearchgate.net A significant difference in these ratios provides conclusive evidence of doping.

Research into Long-Term Metabolite Profiling for Retrospective Detection Window Elucidation (Methodological Aspects)

The detection window for a prohibited substance is the period during which its administration can be detected. Research into the long-term metabolism of boldenone is crucial for extending this window and improving the effectiveness of anti-doping programs.

Boldenone is metabolized in the body into various compounds that are excreted in urine. rsc.org Some of these metabolites can be detected for a longer period than the parent drug. swolverine.com Studies have identified several long-lived metabolites of boldenone, including 5β-androst-1-en-17β-ol-3-one, 5β-androst-1-en-3α,17β-diol, and various hydroxylated and conjugated metabolites. rsc.orgnih.gov

The identification of these long-term metabolites often involves sophisticated analytical techniques like LC-MS/MS. nih.govwada-ama.org Research has shown that some metabolites, particularly sulfate (B86663) conjugates, can significantly extend the detection window for boldenone use. wada-ama.orgresearchgate.net For instance, the detection of boldenone sulfate has been proposed as a marker for exogenous administration. wada-ama.org

The development of methods to detect these long-term metabolites relies on the availability of reference standards, including deuterated analogues like this compound, to ensure the accuracy and reliability of the analytical procedures. While specific long-term metabolites may not always have commercially available deuterated standards, the principles of using such standards, as established with this compound, are fundamental to the research methodology. researchgate.net

Inter-Laboratory Research Studies and Harmonization of Analytical Approaches for Deuterated Steroid Analysis

Ensuring consistency and comparability of results among different anti-doping laboratories is essential for the global anti-doping system. Inter-laboratory research studies, often coordinated by organizations like the World Anti-Doping Agency (WADA), play a vital role in harmonizing analytical approaches. rsc.org

These studies often involve the analysis of proficiency testing samples containing known concentrations of prohibited substances and their deuterated internal standards. The use of common reference materials, including deuterated steroids like this compound, is fundamental to these programs. This allows for the evaluation of method performance across different laboratories and helps to identify and address any discrepancies. rsc.org

WADA publishes technical documents that provide guidance on analytical methods and reporting requirements, contributing to the harmonization of practices. sportsintegrityinitiative.com For example, these documents specify the criteria for requiring GC-C-IRMS confirmation based on the concentration of boldenone and its metabolites found in a sample. sportsintegrityinitiative.comtas-cas.org The availability and use of certified reference materials, such as those for this compound, are implicitly necessary for laboratories to comply with these harmonized standards.

Role of this compound in Method Validation for Steroid Analysis in Diverse Matrices

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. This compound plays a critical role in the validation of methods for steroid analysis in a variety of biological matrices, including urine, blood (serum and plasma), hair, and tissue. rsc.orgnih.govresearchgate.netmst.dk

Method validation involves assessing several key parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. fda.gov.tw The use of a mass spectrometric detector in conjunction with a chromatographic separation provides high selectivity. The unique mass of this compound allows it to be distinguished from the unlabeled analyte and other matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. rsc.orgmdpi.com Calibration curves are constructed using known concentrations of the analyte and a constant concentration of the internal standard (this compound).

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among repeated measurements. fda.gov.twmdpi.com this compound helps to improve both accuracy and precision by compensating for variations in the analytical process.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. rsc.orgmdpi.com

Recovery: The efficiency of the extraction process. This compound is used to calculate and correct for recovery losses. rsc.org

Matrix Effects: The influence of other components in the sample matrix on the ionization of the analyte. rsc.org Stable isotope-labeled internal standards like this compound are the most effective way to compensate for matrix effects in LC-MS/MS analysis. rsc.org

The use of this compound as an internal standard is essential for validating methods according to international standards, such as those from the International Organization for Standardization (ISO) and guidelines from regulatory bodies. nih.govresearchgate.net

Quality Assurance and Reference Material Development for Boldenone D3

Certification and Standardization of Boldenone-d3 Reference Materials

The certification and standardization of this compound reference materials are governed by stringent international guidelines to ensure their quality, purity, and traceability. These certified reference materials (CRMs) are essential for the accurate calibration of analytical instruments and the validation of analytical methods.

Producers of reference materials, including those for this compound, adhere to international standards to demonstrate their competence and to instill confidence in their products. dakks.de The primary standard for reference material producers is ISO 17034 , which outlines the general requirements for their competence. dakks.dearoscientific.comeuropa.euansi.org This standard provides a comprehensive framework for a quality management system, covering all aspects of production from material selection and characterization to packaging and distribution. aroscientific.com Adherence to ISO 17034 ensures that the reference materials are fit for their intended purpose, traceable, and meet the needs of various industries. aroscientific.com

The certification process for reference materials involves a thorough assessment of the material's properties and is guided by several ISO documents, including:

ISO Guide 30: Provides terms and definitions related to reference materials. cmi.gov.cz

ISO Guide 31: Details the required contents of certificates and labels. cmi.gov.cz

ISO Guide 35: Outlines the general and statistical principles for certification. cmi.gov.cz

For a substance like this compound, the certificate of analysis for a CRM will typically include information on its identity, purity, and the certified concentration, often with an associated measurement uncertainty. The purity of this compound reference materials is often determined using techniques like High-Performance Liquid Chromatography (HPLC), with purities typically exceeding 95%. lgcstandards.comlgcstandards.comlgcstandards.com The chemical identity is confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

It is important to note that for deuterated standards like this compound, the stated chemical purity often represents the combined mass fractions of the deuterated (d3, d2, d1) and non-deuterated (d0) forms of the molecule. This isotopic composition is a critical aspect of the material's characterization.

High-purity this compound reference materials are available from various suppliers and are used as internal standards in analytical methods to ensure accurate quantification. hpc-standards.comveeprho.com These materials are crucial for laboratories conducting residue analysis in food and environmental samples, as well as for doping control purposes. hpc-standards.comindustry.gov.au

Method Validation Parameters for Deuterated Steroid Analysis

The validation of analytical methods for deuterated steroids is a critical process to ensure that the method is suitable for its intended purpose. This involves evaluating several key performance characteristics to demonstrate the method's reliability and accuracy. For the analysis of this compound and other deuterated steroids, methods are often validated according to guidelines such as the European Union's Commission Decision 2002/657/EC or equivalent regulations. researchgate.net The use of a deuterated internal standard like this compound is a common practice in these methods to improve accuracy and precision. researchgate.netresearchgate.net

The following are key validation parameters for the analysis of deuterated steroids:

| Parameter | Description | Typical Findings in Steroid Analysis |

| Accuracy | The closeness of agreement between a measured value and a true or accepted reference value. It is often expressed as a percentage of recovery. | In the analysis of 17β-boldenone in bovine liver using this compound as an internal standard, average recoveries were around 100% for samples fortified at 1, 1.5, and 2 μg/kg. researchgate.net For a method analyzing 32 steroid metabolites in equine urine, accuracy was assessed at low, mid, and high concentration levels over three days. escholarship.org |

| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD). | A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for boldenone (B1667361) in urine demonstrated very high precision. researchgate.netnih.gov In a study of steroid hormones in water and urine, repeatability and reproducibility showed RSDs ranging from 1.43% to 5.09% and 1.98% to 7.11%, respectively. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | For steroid analysis in water samples, LOD values were found to be between 0.02 and 0.21 ng/L. researchgate.net In an analysis of steroids in whisker matrix, LODs ranged from 0.01 to 2 ng/mL. up.ac.za |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | For the analysis of steroids in water and urine, LOQ values were in the range of 0.573 to 1.357 μg L−1. mdpi.com In a high-throughput analysis of steroids in whiskers, LOQs ranged from 0.1 to 10 ng/mL. up.ac.za |

| Recovery | The percentage of the true concentration of a substance that is recovered during the analytical procedure. | An LC-MS/MS method for hormonal steroids showed analytical recovery of selected analytes to be above 66% despite a simple sample preparation process. nih.gov For a method analyzing steroids in whisker matrix, the mean recovery was 107.5% at a concentration of 200 ng/mL. up.ac.za |

| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. | An LC/MS/MS method for boldenone in bovine liver was found to be robust after being subjected to day-to-day analytical variations. researchgate.net Robustness can be evaluated by varying parameters such as pH, extraction time, and elution volume. mdpi.com |

| Specificity | The ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present. | LC-MS/MS methods are known for their high specificity in steroid analysis, allowing for the separation and confirmation of various forms of boldenone and its metabolites. researchgate.netnih.gov Tandem mass spectrometry, in general, provides improved specificity compared to immunoassays. allenpress.com |

Development of Proficiency Testing Programs for Deuterated Steroid Quantification in Research Settings

Proficiency testing (PT) programs are an essential component of quality assurance for laboratories involved in the quantification of deuterated steroids. These programs allow laboratories to monitor their performance and compare their results with those of other laboratories. wada-ama.org

The development of a PT scheme involves several key steps:

Objective Definition: The primary goal is to assess the competency of participating laboratories in accurately quantifying specific analytes, such as deuterated steroids. bdn.go.th

Participant Criteria: Laboratories participating in these programs are typically expected to have competency in the analytical techniques being tested, such as HPLC or LC-MS/MS, and use them in their routine work. bdn.go.th

Sample Preparation and Distribution: PT schemes often use "blind" or "double-blind" samples, which can be commercially available materials or real-world samples, to test the laboratories' analytical capabilities. wada-ama.orgcoe.int

Data Analysis and Reporting: The results from all participating laboratories are statistically analyzed, and a report is generated that allows each laboratory to assess its performance against the consensus value and other participants.

For the analysis of steroids, PT programs have been instrumental in highlighting the lack of specificity in some analytical methods, such as immunoassays, when compared to more specific techniques like mass spectrometry. allenpress.comeurekakit.comnih.gov The College of American Pathologists (CAP) Proficiency Testing Program, for example, has demonstrated variability in results for steroid measurements among laboratories using different immunoassay methods. allenpress.comnih.gov

In the context of doping control, organizations like the World Anti-Doping Agency (WADA) and the International Olympic Committee (IOC) accredit laboratories based on their performance in proficiency tests. semanticscholar.org These programs are crucial for ensuring the reliability and comparability of results from different anti-doping laboratories worldwide. annualreviews.org The development of PT schemes for deuterated steroids in research settings would follow a similar model, providing a framework for continuous quality improvement and ensuring the validity of research data.

Environmental Fate and Isotopic Tracing of Boldenone D3 in Research

Methodologies for Detecting Boldenone (B1667361) and its Metabolites in Environmental Matrices (e.g., Water, Soil)

The detection of boldenone and its metabolites in environmental matrices such as water and soil requires highly sensitive and specific analytical methods due to the typically low concentrations and the complexity of the samples. nih.govnih.gov The primary techniques employed are based on chromatography coupled with mass spectrometry, which allows for both quantification and confirmation of the analytes. nih.gov Boldenone-d3, a deuterated analog of boldenone, plays a crucial role as an internal standard in these methodologies to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. researchgate.netunimi.it

Sample preparation is a critical first step for isolating and concentrating the target compounds from environmental samples. nih.gov Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govrsc.org For water samples, large volumes (often 500 mL to 1 L) are passed through SPE cartridges, such as those with Hydrophilic-Lipophilic Balance (HLB) sorbents, which can retain a broad range of compounds. rsc.org The analytes are then eluted with an organic solvent like methanol (B129727) or acetonitrile, concentrated, and prepared for instrumental analysis. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant method for the analysis of boldenone and its metabolites in environmental extracts. rsc.orgnih.gov This technique offers high sensitivity and specificity. rsc.org Separation is typically achieved on a C18 reverse-phase column, and detection is performed using electrospray ionization (ESI) in positive mode. rsc.org For boldenone, the transition of the parent ion (m/z 287) to specific product ions is monitored for quantification and confirmation. rsc.org The use of this compound as an internal standard allows for reliable quantification, even at nanogram-per-liter (ng/L) levels. researchgate.netnih.gov For instance, a method developed for analyzing androgenic steroids in wastewater achieved detection limits ranging from 1.2 to 360 ng/L. nih.govacs.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used, often in combination with isotope ratio mass spectrometry (GC-C-IRMS) to differentiate between endogenous and exogenous sources of boldenone, a significant issue in doping control that has relevance for source tracking in environmental studies. researchgate.netresearchgate.net Before GC-MS analysis, a derivatization step is typically required to make the steroids more volatile. dshs-koeln.de

Interactive Table: Analytical Methodologies for Boldenone Detection

| Analytical Technique | Sample Matrix | Sample Preparation | Key Features | Typical Limits of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Water, Wastewater | Solid-Phase Extraction (SPE) | High sensitivity and specificity; uses this compound as an internal standard. | 0.05 to 0.1 ng/L | rsc.orgnih.gov |

| GC-MS | Soil, Feces | Solvent Extraction, Derivatization | Effective for complex matrices; requires derivatization. | Varies with matrix and derivatization efficiency. | dshs-koeln.de |

| GC-C-IRMS | Urine, Water | Multi-step purification (e.g., HPLC) | Measures 13C/12C ratios to determine origin (endogenous vs. exogenous). | Concentration-dependent; requires sufficient analyte for ratio analysis. | nih.govresearchgate.net |

| UPLC-MS/MS | Water, Urine | Solid-Phase Extraction (SPE) | Faster analysis times compared to conventional HPLC. | 0.1 to 1 ng/L (LOQ) | rsc.org |

Research on Transport and Attenuation Processes of Deuterated Steroids in Environmental Systems

Research into the environmental transport and attenuation of deuterated steroids like this compound is often inferred from studies on their non-deuterated counterparts, as the isotopic labeling is not expected to significantly alter the fundamental physicochemical properties that govern environmental fate. The primary processes controlling the movement and persistence of steroids in the environment are sorption to soil and sediment particles, and biodegradation. unl.edu

Steroid hormones, including boldenone, can be introduced into the environment through sources like agricultural runoff from livestock operations. nih.govunl.edu Once in the soil, their mobility is generally low. unl.edu Studies have shown that steroids are strongly attenuated in the subsurface, limiting their transport to groundwater. unl.edu Sorption to soil organic matter is a key attenuation mechanism. unl.edu

In aquatic systems, the fate of steroids is also governed by partitioning between the water column and suspended particles. washington.edu Runoff events can transport both dissolved steroids and those sorbed to particles into surface waters. washington.edu The distribution between these phases is crucial for their bioavailability and subsequent degradation. washington.edu

Biodegradation is a significant process for the removal of steroids from both soil and water. acs.org Microorganisms can transform the parent steroid into various metabolites. dshs-koeln.deacs.org The rate of biodegradation can vary significantly depending on environmental conditions such as temperature, oxygen levels, and the microbial community present. acs.orgwashington.edu For example, studies on trenbolone (B1683226) acetate (B1210297), another synthetic steroid, showed that interconversions between the parent compound and its metabolites were biologically mediated and temperature-dependent. washington.edu While specific data on the transport and attenuation of this compound is limited, the behavior of other steroids provides a strong framework for predicting its environmental fate.

Application of this compound as an Isotopic Tracer in Environmental Biotransformation Studies

This compound and other isotopically labeled steroids are invaluable tools for tracing biotransformation pathways in environmental and biological systems. nih.govnih.gov By introducing a labeled compound into a system, researchers can track its conversion into various metabolites, providing definitive evidence of transformation processes that would be difficult to ascertain otherwise. washington.edunih.gov The use of stable isotopes, such as deuterium (B1214612), is preferred in these studies as it avoids the hazards associated with radioactive isotopes. eur.nl

A key application of this approach is in distinguishing between different formation pathways. For example, stable isotope-labeled precursors have been used in incubation studies with equine feces to demonstrate that microbial activity can convert testosterone (B1683101) and androstenedione (B190577) into boldenone and boldione. nih.govresearchgate.net This type of study is critical for understanding the potential for de novo synthesis of boldenone in the environment or in biological systems, which has implications for both environmental monitoring and anti-doping science. dshs-koeln.denih.govtandfonline.com

In a typical biotransformation study using this compound, the labeled compound would be introduced into an environmental microcosm, such as a water-sediment system or a soil sample. acs.orgwashington.edu Over time, samples are collected and analyzed, usually by LC-MS/MS, to identify and quantify the disappearance of the parent this compound and the appearance of deuterated metabolites. This allows for the elucidation of degradation pathways and the calculation of transformation rates. washington.edu This tracer technique is powerful because the mass shift imparted by the deuterium labels allows the metabolites of the introduced compound to be clearly distinguished from any endogenous, non-labeled compounds that may be present in the matrix. nih.gov

This approach has been successfully used to study the metabolism of other steroids. For instance, deuterated cortisol tracers have been employed to quantify cortisol production and metabolism in different tissues. nih.gov Similarly, this compound can be used to investigate its biotransformation products in various environmental compartments, helping to build a more complete picture of its environmental fate and the potential for the formation of active metabolites. researchgate.net

Interactive Table: Research Findings on Steroid Biotransformation

| Study Focus | Isotopic Tracer Used | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Formation of Boldenone | Isotope labeled AAS precursors | Equine Feces and Urine | Demonstrated microbial Δ1-dehydrogenase activity forming boldenone from precursors. | nih.gov |

| Cortisol Production | d4-Cortisol | Human Plasma | Tracer technique allowed quantification of cortisol regeneration by 11β-HSD1. | nih.gov |

| Trenbolone Acetate Biotransformation | 17b-trenbolone-d3 (as standard) | Water-Sediment Microcosms | Interconversions between trenbolone metabolites were found to be biologically mediated. | washington.edu |

| Boldenone Analysis | This compound (as internal standard) | Bovine Liver | Used to develop a sensitive LC-MS/MS method for residue analysis. | rsc.org |

Future Research Directions and Emerging Technologies for Boldenone D3 Studies

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Deuterated Steroid Analysis

The pursuit of greater sensitivity and higher throughput is a constant driver in the evolution of analytical methods for deuterated steroids like Boldenone-d3. Current methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are continually being refined to push the limits of detection to lower levels, which is crucial for identifying trace amounts of substances in complex biological matrices. google.comresearchgate.net

Innovations in mass spectrometry are at the forefront of this progress. For instance, the development of advanced ionization sources and mass analyzers is leading to enhanced signal intensity and reduced chemical noise. researchgate.net Techniques such as high-resolution mass spectrometry (HRMS) offer superior specificity and the ability to distinguish between structurally similar compounds, a common challenge in steroid analysis. sciex.com The use of derivatization agents that tag the steroid molecule with a readily ionizable group can significantly improve ionization efficiency and, consequently, detection sensitivity by factors of over 1000-fold in some cases. acs.orgrsc.orgnih.gov

Furthermore, the evolution of chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), allows for faster separations without compromising resolution, thereby increasing the number of samples that can be analyzed in a given timeframe. nih.gov The combination of these advanced analytical platforms provides a powerful toolkit for the robust and high-throughput quantification of deuterated steroids. sciex.com

Table 1: Comparison of Analytical Platforms for Deuterated Steroid Analysis

| Analytical Platform | Key Advantages | Application in Deuterated Steroid Analysis |

| LC-MS/MS | High sensitivity and specificity, well-established for quantitative analysis. google.comresearchgate.net | Routine quantification of this compound in biological samples. researchgate.net |

| UHPLC-MS/MS | Faster analysis times, increased sample throughput. nih.gov | High-throughput screening for this compound. |

| HRMS | High mass accuracy and resolution, improved confidence in compound identification. sciex.com | Differentiating this compound from endogenous isomers and interferences. |

| Derivatization-LC-MS/MS | Significantly enhanced sensitivity for low-concentration steroids. acs.orgrsc.orgnih.gov | Trace-level detection of this compound and its metabolites. |

Integration of Omics Technologies (e.g., Metabolomics) in Deuterated Steroid Metabolism Research

The integration of "omics" technologies, particularly metabolomics, offers a systems-level perspective on the metabolic fate of deuterated steroids like this compound. nih.gov Metabolomics, the comprehensive study of small molecule metabolites in a biological system, can provide a snapshot of the metabolic perturbations caused by the administration of a deuterated compound. researchgate.net This approach moves beyond simple quantification to uncover the broader biochemical impact.

By employing untargeted metabolomics, researchers can identify a wide array of metabolites that are altered in response to this compound, providing insights into the metabolic pathways it influences. researchgate.net This can be particularly valuable for understanding its metabolism and identifying novel biomarkers of exposure. researchgate.net The integration of metabolomics with other omics disciplines, such as proteomics and transcriptomics, can offer a more complete picture of the biological response, from gene expression to protein function and metabolic output. nih.gov

For example, a metabolomics study might reveal changes in the steroid hormone profile following the administration of this compound, while proteomics could identify the specific enzymes involved in its metabolism. This multi-omics approach is crucial for building comprehensive models of steroid metabolism and understanding the physiological consequences of exposure. nih.govnih.gov

Computational Modeling and In Silico Predictions for this compound Metabolism and Interactions

Computational modeling and in silico (computer-based) prediction are becoming increasingly indispensable tools in steroid research. These approaches can simulate and predict the metabolic pathways of compounds like this compound, as well as their potential interactions with biological targets, such as enzymes and receptors. nih.gov

Molecular docking studies, for example, can predict the binding affinity of this compound and its metabolites to various proteins, providing insights into their potential biological activity and mechanisms of action. mdpi.com This can help in understanding how this compound might interact with enzymes responsible for steroid metabolism, such as cytochrome P450s. acs.org

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the metabolic fate of new or unstudied deuterated steroids based on their chemical structure. nih.gov These computational tools can accelerate research by prioritizing experimental studies and providing a theoretical framework for interpreting analytical data. researchgate.nettno.nl In the context of this compound, in silico models can help predict its metabolic profile in different species or under various physiological conditions, guiding the design of more targeted and efficient analytical methods. rsc.org

Advances in Automated Sample Preparation for High-Throughput Deuterated Steroid Analysis

The analysis of large numbers of samples, a common requirement in areas like anti-doping and food safety, necessitates high-throughput methods. nih.govacs.org A significant bottleneck in this process is often sample preparation, which can be labor-intensive and a source of variability. rsc.org Advances in automated sample preparation are therefore critical for improving the efficiency and reliability of deuterated steroid analysis. shimadzu.eu

Automated solid-phase extraction (SPE) systems, for instance, can process numerous samples simultaneously, significantly reducing manual handling and improving reproducibility. plos.orgnih.gov These systems can be programmed to perform all the necessary steps, from sample loading and washing to elution of the target analytes. plos.org The use of 96-well plate formats further enhances throughput, allowing for the parallel processing of many samples. nih.govnih.gov

The integration of these automated sample preparation platforms with high-throughput analytical techniques like UHPLC-MS/MS creates a seamless workflow from sample to result. shimadzu.eu This not only increases the speed of analysis but also minimizes the potential for human error, leading to more consistent and reliable data. rsc.org As the demand for steroid testing continues to grow, these automated solutions will be essential for meeting the analytical challenges.

Q & A

Q. What frameworks support cross-disciplinary research integrating this compound in endocrinology and analytical chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.